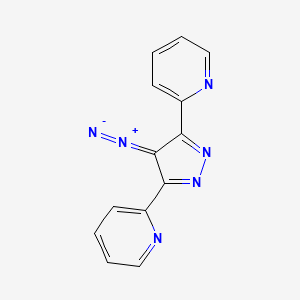
2,2'-(4-Diazo-4H-pyrazole-3,5-diyl)dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridine rings and a diazo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole typically involves the reaction of 3,5-dipyridylpyrazole with diazotizing agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the diazo group onto the pyrazole ring. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridines and pyrazoles.
科学研究应用
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole involves its interaction with various molecular targets. The diazo group can participate in cycloaddition reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes.
相似化合物的比较
Similar Compounds
3,5-Dipyridylpyrazole: Lacks the diazo group but shares the pyrazole and pyridine rings.
4-Diazo-3,5-diphenylpyrazole: Similar structure but with phenyl groups instead of pyridine rings.
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Contains a pyridine ring with carboxyphenyl substituents.
Uniqueness
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is unique due to the presence of both pyridine rings and a diazo group on the pyrazole ring
属性
CAS 编号 |
922506-50-1 |
|---|---|
分子式 |
C13H8N6 |
分子量 |
248.24 g/mol |
IUPAC 名称 |
2-(4-diazo-5-pyridin-2-ylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H8N6/c14-17-13-11(9-5-1-3-7-15-9)18-19-12(13)10-6-2-4-8-16-10/h1-8H |
InChI 键 |
PQEWJCPRBGCZKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN=C(C2=[N+]=[N-])C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


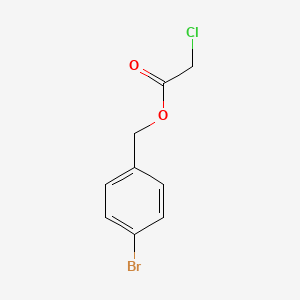
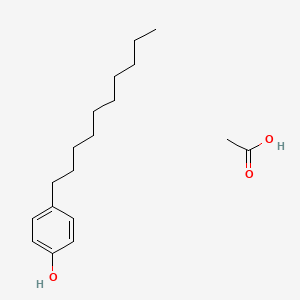
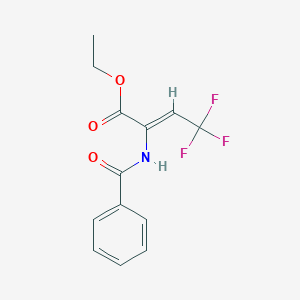
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
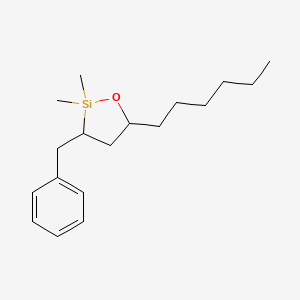
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
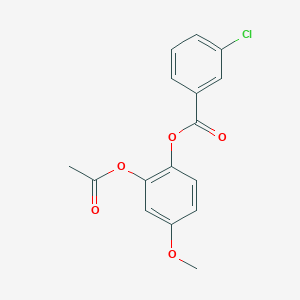
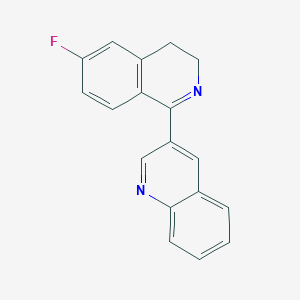
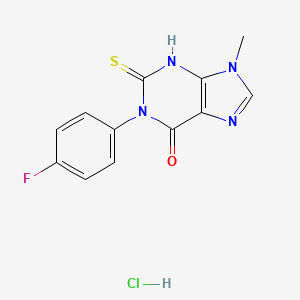
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
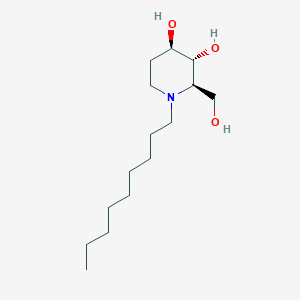
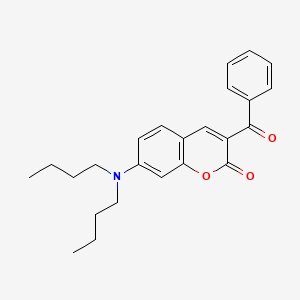
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
